molecular formula C12H11N3O3 B13132839 6-Ethoxy-5-nitro-3,4'-bipyridine CAS No. 62749-39-7

6-Ethoxy-5-nitro-3,4'-bipyridine

Cat. No.: B13132839
CAS No.: 62749-39-7
M. Wt: 245.23 g/mol
InChI Key: WVHXWVYBBTZKSN-UHFFFAOYSA-N
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Description

6-Ethoxy-5-nitro-3,4’-bipyridine is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of ethoxy and nitro groups on the bipyridine scaffold can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-5-nitro-3,4’-bipyridine typically involves the coupling of appropriately substituted pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of bipyridine derivatives, including 6-Ethoxy-5-nitro-3,4’-bipyridine, often relies on large-scale coupling reactions. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-5-nitro-3,4’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group under basic conditions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of 6-ethoxy-5-amino-3,4’-bipyridine.

    Substitution: Formation of various substituted bipyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry.

    4,4’-Bipyridine: Known for its use in the formation of coordination polymers.

    6-Methyl-2,2’-bipyridine: Similar in structure but with a methyl group instead of an ethoxy group.

Properties

CAS No.

62749-39-7

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

2-ethoxy-3-nitro-5-pyridin-4-ylpyridine

InChI

InChI=1S/C12H11N3O3/c1-2-18-12-11(15(16)17)7-10(8-14-12)9-3-5-13-6-4-9/h3-8H,2H2,1H3

InChI Key

WVHXWVYBBTZKSN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=N1)C2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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